molecular formula C20H20N2O5S B2368796 ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203084-90-5

ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2368796
CAS No.: 1203084-90-5
M. Wt: 400.45
InChI Key: UAYGXCPKGOHWOK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a multifaceted organic compound featuring an intricate structure. This compound, with its distinctive cyclopentathiazole core and the ethyl ester group, exhibits significant potential across various scientific disciplines, from chemistry to biology and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves a multistep process. The key steps include:

  • Formation of the Inden-5-yl Moiety: : Start with the base-catalyzed cyclization of ortho-alkynylbenzaldehyde to yield 3-oxo-2,3-dihydro-1H-inden-5-yl.

  • Acetoxylation: : Introduce the acetamido group via nucleophilic substitution of the 3-oxo-2,3-dihydro-1H-inden-5-yl intermediate with acetyl chloride under acidic conditions.

  • Thiazole Ring Formation: : Cyclize with an appropriate thioamide to form the thiazole ring, facilitated by a Lewis acid catalyst.

  • Esterification: : Introduce the ethyl ester group via reaction with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.

Industrial Production Methods

Industrial-scale production often employs optimized versions of these synthetic routes. Automation, use of continuous flow reactors, and enhanced purification steps ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the carbonyl group within the indene structure can be achieved using reagents such as sodium borohydride.

  • Substitution: : The compound can participate in various substitution reactions, where the acetamido group or the ester moiety can be replaced under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: m-chloroperbenzoic acid, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substituents: Acids, bases, and various nucleophiles, depending on the desired substitution.

Major Products

  • Sulfoxides and sulfones from oxidation.

  • Alcohols and amines from reduction.

  • Derivatives with varying substituents on the acetamido or ester groups.

Scientific Research Applications

This compound is pivotal in scientific research for multiple reasons:

  • Chemistry: : Used as a precursor in the synthesis of other complex organic molecules.

  • Biology: : Acts as a probe in studying enzymatic interactions due to its unique structure.

  • Medicine: : Potentially serves as a lead compound in the development of pharmaceuticals, given its complex bioactive structure.

  • Industry: : Utilized in material science, especially in the development of novel polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

Ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects primarily through interactions at the molecular level:

  • Molecular Targets: : It targets specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It often affects signaling pathways related to oxidative stress and inflammatory responses, through binding to active sites or inducing conformational changes in target proteins.

Comparison with Similar Compounds

Compared to other compounds with cyclopentathiazole or inden-based structures:

  • Unique Characteristics: : The combination of the ethyl ester and acetamido functionalities alongside the indene and thiazole rings provides unique reactivity and stability not commonly found in other compounds.

  • Similar Compounds: : Includes 2-aminothiazole derivatives, indene derivatives like indomethacin, and related esters with different substituents.

Properties

IUPAC Name

ethyl 2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-26-19(25)13-6-8-16-18(13)22-20(28-16)21-17(24)10-27-12-5-3-11-4-7-15(23)14(11)9-12/h3,5,9,13H,2,4,6-8,10H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGXCPKGOHWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)COC3=CC4=C(CCC4=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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